Miglyol 840
Description
Historical Trajectories of Synthetic Triglycerides in Scientific Inquiry
The scientific exploration of lipids and their derivatives has a long history, dating back to early chemical analyses of fats and oils in the 19th century wikipedia.orgnih.gov. The synthesis of the first triglyceride, tributyrin, was reported in 1844, followed by other synthetic fats like tristearin (B179404) and tripalmitin (B1682551) wikipedia.org. Medium-chain triglycerides (MCTs), defined as triglycerides composed of fatty acids with chain lengths from C6 to C12, or more specifically C8 and C10, gained prominence in scientific inquiry from the 1960s onwards dost.gov.phnih.gov. Initially derived from the fractionation of coconut oil and subsequent esterification with glycerol (B35011), synthetic MCTs offered a consistent composition and unique metabolic properties compared to long-chain triglycerides dost.gov.phnih.gov. This led to their widespread adoption in clinical nutrition and research, establishing them as valuable components in various scientific applications due to their distinct metabolic pathways and physicochemical characteristics dost.gov.phnih.gov.
Contemporary Significance of Propylene (B89431) Glycol Dicaprylocaprate in Advanced Scientific Disciplines
Propylene Glycol Dicaprylocaprate (Miglyol 840) represents a sophisticated application of synthetic triglyceride chemistry, finding extensive use in contemporary academic research across several advanced scientific disciplines. Its composition, primarily consisting of caprylic (C8) and capric (C10) fatty acids esterified with propylene glycol, endows it with a unique profile of properties marcordev.comamazonaws.commarcordev.com.
In pharmaceutical research , this compound serves as a vital excipient in advanced drug delivery systems. Its low viscosity and excellent solvency make it an effective carrier and solvent for parenteral formulations, particularly for subcutaneous (s.c.) and intramuscular (i.m.) injections marcordev.commarcordev.com. Researchers have utilized this compound in the development of self-microemulsifying drug delivery systems (SMEDDS) to enhance the oral bioavailability of poorly soluble drugs like tacrolimus (B1663567) nih.gov. Furthermore, it plays a role in nanostructured lipid carriers (NLCs) designed for targeted drug delivery, such as to the brain, demonstrating improved pharmacokinetic profiles for active compounds like Idebenone tandfonline.comtandfonline.com. Its utility extends to non-aqueous powder suspensions for high-concentration biologics and in transdermal delivery systems, where it can enhance drug permeation nih.govresearchgate.netcore.ac.uk.
In cosmetic and dermatological research , this compound is valued for its emollient properties, excellent spreadability, and skin-smoothing capabilities marcordev.comamazonaws.commarcordev.comchemicalbook.com. It is incorporated into topical formulations, ointments, and creams, acting as an absorption promoter and a non-occlusive oil component that does not impede skin respiration marcordev.commarcordev.com. Its ability to promote penetration and its non-greasy feel make it a preferred ingredient in skincare research and product development.
The compound's high purity, stability against oxidation, and liquid state even at low temperatures (0 °C) further underscore its significance in research settings where formulation robustness and consistent performance are paramount marcordev.com. These attributes allow this compound to be a reliable component in studies investigating novel delivery mechanisms and enhancing the therapeutic potential of various active agents.
Physicochemical Properties of this compound
This compound exhibits a range of properties that make it suitable for diverse scientific applications. Its composition, solubility, viscosity, and stability are key factors driving its use in advanced formulations.
| Property | Value | Unit | Method/Reference |
| Chemical Name | Propylene Glycol Dicaprylocaprate | - | Ph. Eur. marcordev.commarcordev.com |
| Propylene Glycol Dicaprylate/Dicaprate | - | USP marcordev.commarcordev.com | |
| CAS Number | 68583-51-7 | - | haenseler.chnih.gov |
| Appearance | Clear, virtually colorless liquid | - | marcordev.comchemicalbook.com |
| Odor | Neutral | - | marcordev.comchemicalbook.com |
| Taste | Neutral | - | marcordev.com |
| Solubility | Soluble in hexane, toluene, diethyl ether, ethyl acetate, acetone, isopropanol, ethanol (B145695) 96% | - | marcordev.commarcordev.comchemicalbook.com |
| Miscible with natural oils, paraffin (B1166041) hydrocarbons | - | marcordev.commarcordev.comchemicalbook.com | |
| Insoluble in water, glycerol | - | marcordev.commarcordev.comchemicalbook.com | |
| Viscosity (at 20 °C) | 9 – 12 | mPa·s | Ph. Eur. marcordev.commarcordev.com |
| Acid Value (max.) | 0.2 | mg KOH/g | Ph. Eur. marcordev.commarcordev.com |
| Water Content (max.) | 0.1 | % | Ph. Eur. marcordev.commarcordev.com |
| Caprylic Acid (C8:0) | 50.0 – 80.0 | % | Ph. Eur. marcordev.commarcordev.com |
| Capric Acid (C10:0) | 20.0 – 50.0 | % | Ph. Eur. marcordev.commarcordev.com |
| Melting Point | < -40 | °C | ASTM E 737-76 haenseler.ch |
| Boiling Point | 342 | °C | ASTM E 737-76 haenseler.ch |
| Flash Point | 185 | °C | AOCS Tn 1a-64 haenseler.ch |
| Stability | High storage stability, no rancidity risk | - | marcordev.com |
| Liquid at 0 °C | - | marcordev.com |
Compound Name Index
This compound: Trade name for Propylene Glycol Dicaprylocaprate.
Propylene Glycol Dicaprylocaprate: The primary chemical name, conforming to European Pharmacopoeia (Ph. Eur.) standards.
Propylene Glycol Dicaprylate/Dicaprate: The chemical name conforming to United States Pharmacopeia (USP) standards.
Caprylic Acid (C8:0): A saturated fatty acid with an eight-carbon chain.
Capric Acid (C10:0): A saturated fatty acid with a ten-carbon chain.
Triglycerides: Esters formed from glycerol and three fatty acid molecules.
Medium-Chain Triglycerides (MCTs): Triglycerides composed of medium-chain fatty acids (typically C6-C12, often specifically C8 and C10).
Tacrolimus: An immunosuppressive drug.
Idebenone: A synthetic antioxidant compound.
Diclofenac Sodium: A nonsteroidal anti-inflammatory drug (NSAID).
Monoclonal Antibodies (mAbs): Proteins produced by identical immune cells that are clones of a unique parent cell.
Ethyl Lactate (B86563): An ester of lactic acid and ethanol.
Ethanol: A simple alcohol.
Glycerol: A simple polyol compound.
Tween 80: A nonionic surfactant.
Labrasol: A hydrophilic surfactant.
Precirol ATO 5: A solid lipid excipient.
Ethyl Cellulose (B213188): A cellulose derivative used as a binder or film-former.
DTPA Penta-ethyl Ester Prodrug (C2E5): A prodrug derivative of diethylenetriamine (B155796) pentaacetic acid.
Carbomer: A broad class of polymers widely used in cosmetics and pharmaceuticals as thickening, suspending, and emulsifying agents.
Polycarbophil AA-1: A bioadhesive polymer.
Structure
2D Structure
Properties
IUPAC Name |
decanoic acid;octanoic acid;propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.2C8H16O2.C3H8O2/c2*1-2-3-4-5-6-7-8-9-10(11)12;2*1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2*2-9H2,1H3,(H,11,12);2*2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEOPMBMTXREGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Methodologies for Compositional and Purity Analysis in Experimental Formulations
Chromatographic techniques are indispensable for dissecting the intricate composition of Miglyol 840 and assessing its purity, which is critical for reproducible experimental outcomes.
Gas Chromatography (GC) for Fatty Acid Profile Assessment
Gas Chromatography (GC) is the gold standard for determining the fatty acid profile of lipid-based materials like this compound. This analysis typically involves the conversion of triglycerides into their corresponding fatty acid methyl esters (FAMEs) through a transesterification process, which renders them volatile for GC separation internationaloliveoil.orgmdpi.comnih.gov. This compound is characterized by its specific composition of medium-chain fatty acids, primarily caprylic acid (C8:0) and capric acid (C10:0) ontosight.aimedlabgear.commarcordev.comazelis.comchemicalbook.com. GC analysis allows for the precise quantification of these and any other minor fatty acids present, providing a detailed fingerprint of the oil's composition. Research has established typical ranges for these fatty acids within this compound, contributing to its defined properties marcordev.com.
Table 1: Typical Fatty Acid Profile of this compound
| Fatty Acid | Chain Length | Typical Percentage Range | Reference |
| Caprylic Acid | C8:0 | 50.0 – 80.0 % | marcordev.com |
| Capric Acid | C10:0 | 20.0 – 50.0 % | marcordev.com |
Note: Other minor fatty acids may be present in trace amounts depending on the specific manufacturing process.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile technique employed for the analysis of non-volatile components and the identification of impurities in pharmaceutical excipients and formulations veeprho.comchromatographyonline.com. While specific detailed impurity profiles for this compound via HPLC are not extensively detailed in the provided literature, HPLC is routinely used in research to detect and quantify potential degradation products, residual solvents, or related substances that might arise during synthesis or storage. Reversed-phase HPLC (RP-HPLC) is a common mode for such analyses, enabling the separation of compounds based on their polarity veeprho.comchromatographyonline.com. The application of HPLC, particularly when coupled with mass spectrometry (HPLC-MS), offers enhanced sensitivity and specificity for comprehensive impurity profiling, ensuring the quality and safety of the material for research applications veeprho.com.
Spectroscopic Techniques for Structural Integrity and Interaction Studies
Spectroscopic methods offer non-destructive means to probe the molecular structure, functional groups, and intermolecular interactions of this compound, providing critical data for understanding its behavior in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for confirming the molecular structure and assessing the purity of compounds like this compound medchemexpress.comresearchgate.netnih.govmedchemexpress.com. The ¹H NMR spectrum provides characteristic signals corresponding to the different proton environments within the triglyceride molecules, including the glycerol (B35011) backbone and the alkyl chains of the caprylic and capric acids researchgate.netnih.gov. Studies have confirmed that the ¹H NMR spectrum of Caprylic/Capric Triglyceride (this compound) is consistent with its expected structure, with purity often assessed by NMR to be ≥97.0% medchemexpress.comabmole.com. NMR can also detect hydrolysis products, such as diglycerides and free fatty acids, by observing shifts in specific proton signals researchgate.netnih.gov.
Table 2: Characteristic ¹H NMR Signals for this compound Components
| Proton Type | Typical Chemical Shift (ppm) | Description | Reference |
| Glycerol backbone (CH₂) | ~4.0-4.3 | Protons on the glycerol backbone esterified to fatty acids. | researchgate.netnih.gov |
| Glycerol backbone (CH) | ~5.2 | Methine proton on the glycerol backbone. | researchgate.netnih.gov |
| Fatty acid alkyl chain (CH₂) | ~1.2-1.6 | Methylene (B1212753) protons along the C8 and C10 fatty acid chains. | researchgate.netnih.gov |
| Fatty acid terminal methyl (CH₃) | ~0.8-0.9 | Methyl protons at the end of the C8 and C10 fatty acid chains. | researchgate.netnih.gov |
Note: Exact chemical shifts can vary slightly depending on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present in this compound and to investigate its potential intermolecular interactions within formulations researchgate.netwiley.commdpi.comspecac.comresearchgate.netresearchgate.net. As a triglyceride, this compound exhibits strong absorption bands associated with its ester linkages and hydrocarbon chains. The ester carbonyl (C=O) stretching vibration is a prominent feature, typically observed around 1744 cm⁻¹ mdpi.com. Other characteristic absorptions include C-H stretching vibrations from the alkyl chains, generally found between 2800-3000 cm⁻¹ researchgate.netwiley.comspecac.com, and C-O stretching vibrations associated with the ester groups, usually in the 1100-1200 cm⁻¹ region wiley.comspecac.com. Changes in the position, shape, or intensity of these bands, particularly the O-H and C=O stretches, can provide evidence of intermolecular interactions such as hydrogen bonding or dipole-dipole interactions when this compound is combined with other formulation components wiley.commdpi.comnih.gov.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group / Bond | Wavenumber (cm⁻¹) | Band Type | Description | Reference |
| Ester C=O | ~1744 | Strong | Carbonyl stretching vibration of ester linkage. | mdpi.com |
| C-H (Alkyl) | ~2850-2960 | Strong | Stretching vibrations of methylene and methyl groups. | researchgate.netwiley.comspecac.com |
| C-O (Ester) | ~1100-1200 | Strong | Stretching vibration of the ester C-O bond. | wiley.comspecac.com |
Thermal Analysis Techniques in Material Science and Formulation Research
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for evaluating the thermal stability and phase behavior of this compound, particularly when incorporated into solid or semi-solid formulations. This compound is a liquid at room temperature and crystallizes below -15 °C medlabgear.commarcordev.comazelis.comchemicalbook.comakjournals.com. DSC can be used to study its crystallization and melting behavior, which can be influenced by its composition and interactions with other matrix components akjournals.comtandfonline.comtandfonline.com. TGA is employed to determine its thermal decomposition temperature and assess its stability at elevated temperatures, providing crucial data for processing and storage conditions researchgate.neteltra.com. While specific detailed thermal transition data for pure this compound is not extensively provided in the search results, its classification as a liquid lipid with a low crystallization point is consistently noted akjournals.com.
Table 4: Thermal Properties of this compound
| Property | Value / Range | Method | Notes | Reference |
| Physical State (RT) | Liquid | N/A | Clear, colorless liquid. | medlabgear.commarcordev.comazelis.comchemicalbook.com |
| Crystallization Point | Below -15 °C | DSC | Indicates it remains liquid under typical ambient conditions. | akjournals.com |
| Thermal Decomposition | Not explicitly detailed | TGA | Expected to be stable under normal processing temperatures for formulations. | researchgate.neteltra.com |
| Melting/Freezing Range | Not applicable (liquid at RT) | DSC | While it crystallizes at low temperatures, its primary use is as a liquid vehicle. | akjournals.com |
Propylene Glycol Dicaprylocaprate in Advanced Formulation Science Research
Application in Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs) Research
Impact on Entrapment Efficiency and Colloidal Stability of Nanoparticles
In the realm of nanoparticle formulation, particularly Nanostructured Lipid Carriers (NLCs), Propylene (B89431) Glycol Dicaprylocaprate serves as a crucial liquid lipid component. The incorporation of liquid lipids like Miglyol 840 into the solid lipid matrix of NLCs creates structural imperfections, which can significantly enhance the drug-loading capacity and entrapment efficiency compared to Solid Lipid Nanoparticles (SLNs) nih.govtandfonline.com. The superior solubility of many active pharmaceutical ingredients (APIs) in liquid lipids such as this compound facilitates higher drug incorporation nih.govmdpi.comtandfonline.com.
Table 1: Performance of Nanoparticle Formulations Incorporating this compound
| Study/Drug | Nanoparticle Type | This compound Content/Role | Entrapment Efficiency (%) | Particle Size (nm) | Indication of Stability |
| Idebenone (IDE) tandfonline.comtandfonline.com | NLCs | Oil phase component | 90.68 ± 2.90 | 174.1 ± 2.6 | Stable over 21 days of storage tandfonline.com |
| General NLCs mdpi.com | NLCs/SLNs | Liquid lipid component | Can increase EE (e.g., ~90% for NLCs) | Not specified | Good physical stability over 6 months mdpi.com |
| General NLCs nih.gov | NLCs | Liquid lipid component | Improves EE | Not specified | Enhances thermodynamic stability nih.gov |
Exploration in Non-Aqueous Gel and Suspension Systems Research
This compound's properties make it a versatile excipient for non-aqueous gel and suspension systems, where it functions as a solvent, vehicle, or rheology modifier. Its low viscosity and excellent spreadability are particularly advantageous in these applications.
Gelation Mechanisms and Rheological Properties in Non-Aqueous Bases
Propylene Glycol Dicaprylocaprate has been successfully employed in the formulation of non-aqueous gels, often in conjunction with polymers like ethyl cellulose (B213188) nih.govnih.govcore.ac.uk. In these systems, this compound acts as the non-aqueous base, contributing to the formation of a gel network. The gelation process can be influenced by factors such as polymer concentration and interactions, with this compound facilitating the formation of a physically cross-linked three-dimensional network nih.gov.
Suspension Stabilization and Particle-Vehicle Interactions
This compound is also utilized as a vehicle in non-aqueous suspension formulations. Its oleaginous nature and high oxidative stability make it an attractive choice for suspending active ingredients that may be sensitive to degradation in aqueous environments marcordev.comcopbela.org. The low viscosity of this compound can contribute to the ease of resuspension of settled particles through shaking, a critical factor for dose uniformity in suspensions marcordev.comnih.govgoogleapis.com.
Compound Name Table:
| Common Name / Trade Name | Chemical Name |
| This compound | Propylene Glycol Dicaprylocaprate |
Interactions and Biocompatibility in Pre Clinical and Material Research Models
Solute-Solvent Interactions and Phase Behavior in Multicomponent Systems
Miglyol 840 is a propylene (B89431) glycol diester of saturated plant-derived fatty acids, specifically caprylic acid (C8) and capric acid (C10). marcordev.commarcordev.com Its chemical nature as a low-viscosity, non-greasy oil makes it an effective solvent and carrier in various experimental formulations. marcordev.com
Solvent Properties: As a low-viscosity hydrophilic ester oil, this compound functions as a proficient solvent for a wide range of active pharmaceutical ingredients (APIs), particularly lipophilic compounds. marcordev.compharmaexcipients.com Its solvent capabilities are superior to those of standard hydrocarbon-based oils due to its polarity. pharmaexcipients.com Research has shown its utility in self-emulsifying drug delivery systems (SEDDS), where its primary role is to dissolve the hydrophobic drug, which is a critical first step in forming a stable emulsion upon contact with aqueous media. The solubilizing capacity of the oil phase is a determining factor in the amount of drug that can be loaded into the system.
This compound is soluble in a variety of organic solvents and is miscible in all ratios with natural oils, which allows for its use in complex, multi-component lipid systems. marcordev.com However, it is not soluble in water and glycerol (B35011). marcordev.com
Phase Behavior: In multicomponent systems, such as self-microemulsifying drug delivery systems (SMEDDS), this compound constitutes the oil phase. The formation of a stable microemulsion is dependent on the interactions between the oil, surfactant, and co-surfactant. Research indicates that medium-chain triglycerides (MCTs) like this compound are more readily microemulsified compared to long-chain triglycerides (LCTs) due to their lower molecular volume. This property facilitates the formation of fine oil-in-water emulsions, which is crucial for the performance of these delivery systems in research models. The selection of the oil phase is often a balance between its ability to solubilize the active compound and its capacity to facilitate microemulsion formation.
Table 1: Solubility and Miscibility of this compound in Various Solvents
| Solvent/Substance | Interaction | Reference |
|---|---|---|
| Hexane | Soluble | marcordev.com |
| Toluene | Soluble | marcordev.com |
| Diethyl Ether | Soluble | marcordev.com |
| Ethyl Acetate | Soluble | marcordev.com |
| Acetone | Soluble | marcordev.com |
| Isopropanol | Soluble | marcordev.com |
| Ethanol (B145695) 96% | Soluble | marcordev.com |
| Natural Oils | Miscible in all ratios | marcordev.com |
| Water | Not Soluble | marcordev.com |
| Glycerol | Not Soluble | marcordev.com |
Compatibility with Co-Excipients and Polymeric Systems in Experimental Designs
The compatibility of this compound with a range of co-excipients and polymers is a key factor in its application in experimental formulations. It is compatible with anionic, nonionic, and cationic surfactants. specialchem.com
In the context of SEDDS, this compound has been successfully formulated with various nonionic surfactants. For instance, studies have demonstrated the formation of efficient self-emulsifying systems when this compound is combined with surfactants like Tween 85. These formulations spontaneously form fine dispersions upon gentle agitation in aqueous media. The stability and performance of such systems are highly dependent on the ratio of oil to surfactant.
Regarding polymeric systems, this compound shows incompatibility with certain plastics like Polystyrene (PS) and Poly Vinyl Chloride (PVC), which are not suitable for packaging as they can become brittle. marcordev.com However, it has been used in more advanced experimental designs involving biodegradable polymers. For example, it has been investigated as a component in in-situ forming microparticle (ISM) systems. In one such system, a solution containing a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) is dispersed in an external oil phase, which can be composed of Miglyol. Upon injection into an aqueous environment, the solvent diffuses, causing the polymer to precipitate and form solid microparticles that entrap the active substance.
Table 2: Compatibility of this compound with Co-Excipients and Polymers in Research Formulations
| Co-Excipient/Polymer Class | Specific Example(s) | Formulation Type | Compatibility Notes |
|---|---|---|---|
| Nonionic Surfactants | Tween 80, Tween 85, Labrasol | SEDDS / Nanostructured Lipid Carriers (NLCs) | Forms stable emulsions; oil/surfactant ratio is a critical parameter. tandfonline.com |
| Solid Lipids | Precirol ATO 5 | NLCs | Used as the liquid lipid component in combination with solid lipids to form the carrier matrix. tandfonline.com |
| Biodegradable Polymers | Poly(lactic-co-glycolic acid) (PLGA) | In-Situ Forming Microparticles (ISM) | Serves as part of the external oil phase for the dispersion of the polymer solution. |
| Packaging Polymers | Polystyrene (PS), Poly Vinyl Chloride (PVC) | Packaging Materials | Incompatible; can cause plastics to become brittle or expand. marcordev.com |
Influence on Physical and Chemical Stability of Formulated Actives in Research
This compound contributes significantly to the stability of formulated active ingredients due to its inherent chemical properties. It is a highly stable compound, a characteristic that is imparted to the formulations in which it is used.
Chemical Stability: A key advantage of this compound is its high stability against oxidation. marcordev.commarcordev.compharmaexcipients.com This is because it is derived from saturated fatty acids and is free from unsaturated components, which are susceptible to oxidation and can lead to rancidity. marcordev.com The absence of double bonds in its fatty acid chains makes it a non-oxidizing oil component. marcordev.com This property is particularly valuable when formulating actives that are sensitive to oxidation, as this compound can act as a protective carrier, preserving the chemical integrity of the drug substance throughout the study period. Its manufacturing process also ensures it is free from pro-oxidative impurities like catalyst residues. marcordev.commarcordev.com
Table 3: Summary of this compound's Influence on Formulation Stability
| Stability Aspect | Contributing Property of this compound | Impact on Formulation | Reference |
|---|---|---|---|
| Chemical Stability | Saturated fatty acid composition (no double bonds) | High resistance to oxidation; prevents rancidity. Protects oxidation-sensitive APIs. | marcordev.compharmaexcipients.com |
| Chemical Stability | High purity; free of additives and catalyst residues | Reduces potential for impurity-driven degradation of the active ingredient. | marcordev.commarcordev.com |
| Physical Stability | Good solvent for lipophilic drugs | Maintains drug in a solubilized state, preventing crystallization and ensuring homogeneity. | marcordev.com |
| Physical Stability | Low viscosity | Facilitates the formation of uniform and stable emulsions and dispersions. | marcordev.com |
| Physical Stability | Use in oleogels | Promotes thermostability and consistent viscosity across a range of temperatures. | specialchem.com |
Diverse Research Applications and Emerging Paradigms
Applications in Advanced Material Science and Biomedical Engineering
The distinct properties of Miglyol 840 have led to its use in sophisticated research areas such as microfluidics and tissue engineering, where precise control over material characteristics is paramount.
Microfluidic Models for Fluid Displacement and Interfacial Dynamics
In the field of microfluidics, this compound has been utilized as a model oil phase in studies investigating fluid displacement phenomena. Its stable and well-defined properties are advantageous for creating reproducible experimental conditions. A notable application is in the development of microfluidic sandstone platforms designed to simulate and analyze oil recovery processes.
In one such study, this compound was used as the oil phase to be displaced by various aqueous solutions within a microfluidic device that mimics the porous structure of sandstone. umass.edu The selection of this compound was based on its minimal interaction with the polydimethylsiloxane (B3030410) (PDMS) material of the microfluidic chip, preventing swelling that could alter the geometry of the microchannels. umass.edu The research focused on understanding the impact of fluid rheology and interfacial tension on oil displacement efficiency.
Key findings from this research demonstrated that modifying the properties of the displacing fluid, such as by adding surfactants to lower the interfacial tension between the water and this compound, significantly improved oil recovery. umass.edu Specifically, the introduction of a surfactant reduced the interfacial tension by a factor of ten, leading to a 15% increase in oil recovery compared to using water alone. umass.edu This highlights the critical role of interfacial dynamics in fluid displacement, a fundamental concept with implications for various applications, from industrial processes to biological systems.
Table 1: Interfacial Tension and Contact Angle Data for Fluids in a Microfluidic Sandstone Device umass.edu
| Driving Fluid | Interfacial Tension with this compound (mN/m) | Advancing/Receding Contact Angle on PDMS (°) |
| Deionized Water | 20 | 160/144 |
| CTAB Solution | 2.1 | 150/144 |
| Flopaam Solution | 20 | 159/144 |
Data sourced from a study on fluid displacement in a microfluidic sandstone device. umass.edu
Role in Scaffold Components and Tissue Engineering Methodologies (e.g., for in vitro models)
While direct research specifically detailing the use of this compound in tissue engineering scaffolds is limited, the principles of scaffold design and the properties of related compounds suggest potential applications. Tissue engineering aims to create scaffolds that mimic the native extracellular matrix (ECM), providing structural support and cues for cell growth and differentiation. mdpi.comresearchgate.net These scaffolds are often fabricated from biocompatible and biodegradable polymers. monash.edugsconlinepress.com
The incorporation of lipids and oils into these scaffolds can offer several advantages. For instance, phospholipids (B1166683) have been shown to promote cell proliferation and viability, enhance biocompatibility, and reduce inflammatory responses when integrated into synthetic polymer scaffolds. researchgate.net Given that this compound is a stable, biocompatible oil, it could potentially be incorporated into electrospun scaffolds or other porous structures to modulate their properties. mdpi.comnih.gov For example, it could serve as a carrier for lipophilic bioactive molecules, such as growth factors or drugs, allowing for their sustained release within the tissue construct.
Furthermore, in the context of creating in vitro models, the inclusion of a lipid phase can be crucial for mimicking the complex microenvironment of native tissues. Hydrogels are commonly used as scaffold materials due to their high water content and tunable mechanical properties. nih.govmdpi.com Composite hydrogels that incorporate lipids could provide a more physiologically relevant environment for cell culture studies. For example, in the engineering of cartilage tissue, composite hydrogels of hyaluronic acid and collagen have been used to deliver chondrocytes into scaffolds, demonstrating the importance of scaffold composition in promoting tissue regeneration. nih.gov The potential integration of this compound into such systems could offer a way to introduce a stable, non-aqueous component to further refine the scaffold's characteristics for specific cell types and tissue models.
Exploration in Cosmetic Science Research Formulations
This compound is a well-established ingredient in cosmetic formulations. Research in this area focuses on understanding its mechanisms of action and its impact on the sensory and physical properties of cosmetic products.
Investigating Penetration Enhancement Mechanisms In Vitro
Propylene (B89431) glycol and its esters, including this compound, are recognized for their ability to enhance the penetration of other molecules through the skin. specialchem.com While the precise mechanisms for this compound are still under investigation, studies on propylene glycol provide insights into its action. Propylene glycol is known to partition into the stratum corneum (SC), the outermost layer of the skin, where it can intercalate into the lipid headgroup regions, increase the area per lipid, and disrupt the lateral packing of lipids. nih.gov It can also increase the mobility and disorder of the SC lipids and potentially extract lipids from the SC, creating pathways for other molecules to permeate. nih.govnih.gov
In vitro skin permeation studies are crucial for evaluating the efficacy and safety of topical formulations. monash.edunih.gov These studies often utilize excised human or animal skin in diffusion cells to measure the rate and extent of absorption of active ingredients. nih.gov The inclusion of this compound in a formulation can influence the permeation of other compounds. The Cosmetic Ingredient Review (CIR) Expert Panel has acknowledged that propylene glycol esters can enhance the penetration of other chemicals. specialchem.com This enhancement is attributed to their ability to act as a solvent for the active ingredient and to modify the barrier properties of the skin. lesielle.combohrium.com
The mechanism of penetration enhancement is multifaceted. By acting as an emollient, this compound can fill the gaps between skin cells in the stratum corneum, which may have become dry and disorganized due to environmental exposure or aging. lesielle.com This can lead to a smoother and more intact skin surface. Furthermore, by forming a thin, occlusive film, it can increase skin hydration, which in turn can enhance the penetration of other substances. lesielle.com
Role in Modulating Sensory Attributes and Physical Stability of Cosmetic Bases
The sensory characteristics of a cosmetic product are critical for consumer acceptance. This compound is valued for its ability to impart a light, non-greasy, and smooth feel to formulations. specialchem.com Sensory panel evaluations are employed to quantify these attributes. In one study, various esters were incorporated into a cream base at a 5% concentration and evaluated by a panel of seven people. tojned.net The panelists assessed parameters such as dry time, softness, stickiness, velvetiness, dryness, and shining. tojned.net While this particular study did not specifically report on this compound, it exemplifies the methodology used to characterize the sensory profile of emollients.
Table 2: Sensory Evaluation Parameters for Cosmetic Emollients tojned.net
| Parameter | Description | Scoring (1-10) |
| Dry Time | Time for the emollient to be absorbed into the skin. | Lower score for longer dry time. |
| Softness | The perceived softness of the skin after application. | Higher score for greater softness. |
| Stickiness | The degree of tackiness on the skin. | Higher score for less stickiness. |
| Velvetiness | The velvety feel on the skin. | Higher score for a more velvety feel. |
| Dryness | Indication of moisturization. | Lower score for less dryness. |
| Shining | The glossiness of the skin after application. | Higher score for more shining. |
The physical stability of cosmetic emulsions is another crucial aspect. This compound, as an oil phase, plays a significant role in the stability of oil-in-water (O/W) and water-in-oil (W/O) emulsions. Rheological studies are instrumental in assessing and predicting the long-term physical stability of these systems. nih.govresearchgate.net These studies measure properties such as viscosity and viscoelasticity to understand how the emulsion will behave over time and under different conditions.
Utilization in Food Science and Nutritional Research Models (excluding human consumption/dietary impact)
In the realm of food science and nutritional research, this compound can be employed in various in vitro models to study the behavior of lipids and lipophilic compounds. Its use is restricted to non-human consumption applications in this context.
One area of application is in in vitro digestion models. These models are designed to simulate the conditions of the gastrointestinal tract to study the digestion and absorption of nutrients and the release of active compounds from food matrices. gsconlinepress.comnih.gov this compound, as a stable medium-chain triglyceride, can be used as a model lipid to investigate the process of lipolysis, which is the enzymatic breakdown of fats. sciopen.com By incorporating this compound into a simulated food matrix, researchers can study how different factors, such as the presence of other food components or the activity of digestive enzymes, affect the digestion of fats.
Another potential application is in cellular uptake studies. This compound can serve as a carrier for lipophilic bioactive compounds, such as vitamins or phytochemicals, to study their transport and uptake by cells in culture. nih.gov The formation of emulsions or nanoemulsions with this compound can enhance the solubility and bioavailability of these compounds in the cell culture medium, allowing for a more accurate assessment of their cellular effects. mdpi.com For example, a study on the cellular uptake of a lipophilic drug delivered by different nanocarriers (emulsions, liposomes, and nanoparticles) demonstrated that the type of carrier significantly influences the intracellular drug levels and the mechanism of uptake. nih.gov While this study did not use this compound specifically, it illustrates the principle of using lipid-based carriers in such research.
The use of this compound in these models is advantageous due to its high purity, stability against oxidation, and well-defined chemical composition, which contribute to the reproducibility and reliability of the experimental results. marcordev.com
Conceptualization of Novel Derivatization and Functionalization for Research Purposes
The chemical structure of this compound, specifically the ester linkages and the secondary hydroxyl group of the propylene glycol backbone (in the case of monoesters or during synthesis), presents opportunities for novel derivatization and functionalization for research purposes. While direct derivatization of the commercial diester is challenging due to its stability, conceptual approaches can be explored.
One conceptual pathway involves the controlled hydrolysis of one ester bond to yield a monoester of propylene glycol with either caprylic or capric acid. The resulting free secondary hydroxyl group could then be a site for further chemical modification. For instance, it could be esterified with a fluorescent probe for imaging studies, a targeting ligand for specific cell delivery, or a polymerizable group to create novel biomaterials.
Another conceptual approach is to start with propylene glycol and perform a stepwise esterification. The first esterification with caprylic or capric acid would yield a monoester, leaving a free hydroxyl group for the attachment of a functional moiety before the second esterification. This would result in a functionalized diester with tailored properties for specific research applications, such as creating novel surfactants or specialized drug carriers.
Furthermore, the carboxylic acid groups of caprylic and capric acid could be functionalized prior to the esterification with propylene glycol. For example, a reporter group could be attached to the omega-carbon of the fatty acid chain. The subsequent esterification would produce a labeled this compound analogue, which could be used to trace its metabolic fate or its distribution within a formulation. These conceptual derivatization strategies could lead to the development of new research tools for a deeper understanding of lipid biochemistry and drug delivery.
Methodological Challenges and Future Research Directions
Reproducibility and Standardization of Research Protocols
Ensuring the reproducibility of research findings is paramount in scientific inquiry. When Miglyol 840 is used as a component in complex formulations, such as emulsions or nanostructured lipid carriers (NLCs), variations in research protocols can significantly impact the outcomes. The inherent complexity of these systems, often involving multiple excipients like surfactants and polymers, means that subtle differences in preparation methods, purification steps, or analytical techniques can lead to divergent results tandfonline.comtandfonline.comkcl.ac.uk. For instance, the diversity of surfactant molecules used in industrial applications can contribute to variations in phase behavior, which in turn affects emulsification efficiency and the characteristics of the resulting systems kcl.ac.uk. Therefore, a critical challenge lies in developing and adhering to standardized protocols that meticulously control all variables, from raw material sourcing and characterization to processing parameters and analytical measurements, to guarantee consistent and reproducible experimental data when this compound is involved kcl.ac.uk.
Challenges in Characterizing Complex Multiphase Systems
This compound is frequently employed in sophisticated multiphase systems, including nanoemulsions and NLCs, which are designed for enhanced drug delivery tandfonline.comtandfonline.comresearchgate.net. The characterization of these complex systems presents significant methodological hurdles. Key parameters such as particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency require precise measurement and interpretation tandfonline.comtandfonline.comresearchgate.net. The interaction of this compound with other formulation components, such as solid lipids, surfactants, and active pharmaceutical ingredients (APIs), can influence these properties in intricate ways researchgate.net. For example, the zeta potential of NLCs can be affected by the presence of this compound, and achieving adequate physical stability often depends on a delicate balance between electrostatic and steric stabilization mechanisms, sometimes requiring specific counter-ion concentrations for neutralization tandfonline.com. Furthermore, the heterogeneity within particle size distributions, indicated by PDI values, can suggest potential aggregation or instability, necessitating rigorous analytical methods to accurately assess system stability over time researchgate.net. Understanding the phase behavior of this compound in combination with other components is also crucial for successful emulsification and formulation stability kcl.ac.uk.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Reference |
| Chemical Name | Propylene (B89431) Glycol Dicaprylocaprate | - | marcordev.commarcordev.comioioleo.de |
| CAS Number | 68583-51-7 | - | haenseler.ch |
| Acid Value | max. 0.2 | mg KOH/g | marcordev.com |
| Water Content | max. 0.1 | % | marcordev.com |
| Viscosity (at 20 °C) | 9 – 12 (approx. 11) | mPa·s | marcordev.comioioleo.degoogle.com |
| Caprylic acid (C8:0) | 50.0 – 80.0 | % | marcordev.com |
| Capric acid (C10:0) | 20.0 – 50.0 | % | marcordev.com |
| Solubility in Water | Not soluble | - | marcordev.commarcordev.com |
| Solubility in Hexane | Soluble | - | marcordev.commarcordev.com |
| Solubility in Toluene | Soluble | - | marcordev.commarcordev.com |
| Miscibility with Natural Oils | Miscible in all ratios | - | marcordev.commarcordev.com |
| Density (at 25°C) | 0.9419 | g/cm³ | kcl.ac.uk |
| Interfacial Tension (water/oil at 20°C) | 0.0203 | N/m | kcl.ac.uk |
Computational Modeling and Predictive Analytics in Formulation Design
The design of advanced formulations incorporating this compound could significantly benefit from computational modeling and predictive analytics. These tools offer the potential to forecast how this compound will interact with APIs, surfactants, and other excipients, thereby optimizing formulation parameters to achieve desired drug release profiles, stability, and bioavailability. However, challenges exist in developing accurate predictive models that can account for the complex physicochemical interactions, phase behavior, and thermodynamic properties of this compound within diverse formulation matrices. The efficacy of computational approaches hinges on the availability of comprehensive and high-quality input data, which may require extensive experimental validation. Future research could focus on building robust in silico models to predict this compound's solubility, miscibility, and its impact on the structural integrity and performance of lipid-based delivery systems, thereby accelerating the formulation development process and reducing experimental trial-and-error.
Unexplored Avenues in Non-Conventional Delivery Systems and Nanotechnology
While this compound is already established in certain delivery systems like NLCs and as a carrier oil for injections marcordev.comchemicalbook.comtandfonline.comtandfonline.comresearchgate.net, numerous unexplored avenues exist for its application in novel and advanced delivery technologies. The inherent properties of this compound, such as its purity, oxidative stability, and low viscosity, make it an attractive candidate for next-generation nanocarriers, including advanced nanoemulsions, solid lipid nanoparticles (SLNs), and hybrid nanostructures. Future research could investigate its incorporation into targeted drug delivery systems, potentially through surface functionalization or integration into stimuli-responsive carriers designed for specific cellular uptake or release mechanisms. Furthermore, this compound's potential as a penetration enhancer in transdermal and topical delivery systems for a broader spectrum of APIs warrants further exploration. Its role in developing combination drug delivery systems, particularly for poorly water-soluble drugs, and understanding the synergistic effects of this compound with multiple APIs, represents another promising area for future investigation. The application of this compound in formulating for challenging therapeutic areas, such as central nervous system (CNS) delivery, building upon initial research in this domain, also presents a significant opportunity for innovation tandfonline.comtandfonline.com.
Table 2: Example Formulation Composition for IDE-Loaded NLCs
| Component | Concentration | Unit | Reference |
| IDE (Active Ingredient) | 0.5 | % w/v | tandfonline.comtandfonline.com |
| Precirol ATO 5 | 10 | mg/ml | tandfonline.comtandfonline.com |
| This compound | 10 | mg/ml | tandfonline.comtandfonline.com |
| Tween 80 | 0.05 | % w/v | tandfonline.comtandfonline.com |
| Labrasol | 0.05 | % w/v | tandfonline.comtandfonline.com |
| 2-Propanol (Solvent) | 3 | ml | tandfonline.com |
| Water (Anti-solvent) | 50 | ml | tandfonline.com |
List of Compounds Mentioned:
this compound
Propylene Glycol Dicaprylocaprate
Caprylic acid
Capric acid
Benzyl alcohol
Ethyl lactate (B86563)
Precirol ATO 5
Tween 80
Labrasol
IDE (Active Pharmaceutical Ingredient)
Poly Vinyl Chloride (PVC)
Polystyrene (PS)
Carbopol 974
Ultrez 21
Polycarbophil AA-1
MCT oil (Medium-Chain Triglyceride)
C2E5 (penta-ethyl ester of diethylenetriamine (B155796) pentaacetic acid)
Ethyl cellulose (B213188)
Q & A
Q. What physicochemical properties of Miglyol 840 make it suitable for pharmaceutical formulations, and how are these properties methodologically characterized?
this compound is a medium-chain triglyceride (MCT) composed of C8 (caprylic) and C10 (capric) fatty acid esters of propylene glycol. Key properties include:
- Low viscosity (~11 Pa·s), enabling injectability and ease of emulsification .
- High purity , with minimal microbial content, solvent residues, or additives due to controlled manufacturing .
- Thermal stability , remaining liquid at 0°C, which is critical for cold-chain formulations .
Methodological Characterization:
- Viscosity : Measured using rotational viscometry under controlled shear rates.
- Purity : Validated via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to detect residual solvents or fatty acid profiles.
- Stability : Assessed through accelerated storage studies (e.g., 25°C/60% RH) with periodic particle size analysis (dynamic light scattering) and zeta potential measurements .
Q. How does this compound compare to other MCTs in drug delivery systems, and what experimental approaches are used to evaluate its advantages?
this compound contains only C8/C10 chains, unlike generic MCTs that may include C6 or C12 fatty acids. This narrower chain length distribution reduces irritation risks and enhances solvent capacity for lipophilic drugs .
Comparative Experimental Design:
- Solubility Studies : Conduct phase solubility assays using this compound vs. other MCTs (e.g., Miglyol 812) with model APIs (e.g., docetaxel) to determine partition coefficients .
- In Vitro Release : Compare drug release profiles using Franz diffusion cells or dialysis membranes under sink conditions .
- Biocompatibility : Perform hemolysis assays or cytotoxicity tests (e.g., MTT assay on Caco-2 cells) to assess irritation potential .
Advanced Research Questions
Q. What experimental strategies optimize the stability of this compound-based nanoemulsions under varying storage conditions?
Stability challenges include Ostwald ripening and surfactant degradation. Strategies involve:
- Surfactant Blending : Combining Tween 80 (2.5%) with Lipoid 80 (1.2%) to reduce interfacial tension and prevent coalescence .
- PEGylation : Incorporating lipid-PEG2000 (5 μmol/mL) or lipid-PEG3400-maleimide (3.8 μmol/mL) to sterically stabilize droplets .
- Accelerated Testing : Expose emulsions to thermal cycling (4°C–40°C) and monitor particle size changes via dynamic light scattering over 30 days .
Q. How can researchers resolve contradictions in drug loading efficiency when using this compound in lipid-based delivery systems?
Discrepancies often arise from API-polymer interactions or batch-to-batch variability in this compound purity.
- Factorial Design : Use a 2^k factorial design to isolate critical factors (e.g., API concentration, surfactant ratio) affecting loading efficiency .
- Analytical Validation : Employ nuclear magnetic resonance (NMR) or mass spectrometry to detect trace impurities in this compound batches that may interfere with API solubility .
- Microscopy : Perform cryo-TEM to visualize API distribution within the lipid matrix and identify aggregation hotspots .
Q. What methodologies ensure reproducibility of this compound-based formulations across laboratories?
- Standardized Protocols : Document exact concentrations (e.g., this compound at 20% w/w) and homogenization parameters (e.g., 15,000 rpm for 10 minutes) .
- Inter-Lab Validation : Share representative batches for cross-testing of critical quality attributes (CQAs) like droplet size and polydispersity index .
- Data Transparency : Publish raw datasets (e.g., viscosity profiles, HPLC chromatograms) in supplementary materials to enable replication .
Q. How can this compound enhance bioavailability in self-emulsifying drug delivery systems (SEDDS), and what in vivo models validate this?
- Formulation Design : this compound’s low viscosity and high solvent capacity enable rapid self-emulsification in gastric fluid. Optimize SEDDS using pseudo-ternary phase diagrams with this compound, Tween 80, and co-solvents (e.g., ethanol) .
- In Vivo Validation : Use rodent models to compare pharmacokinetic parameters (C_max, AUC) of SEDDS vs. conventional formulations. Plasma samples are analyzed via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
